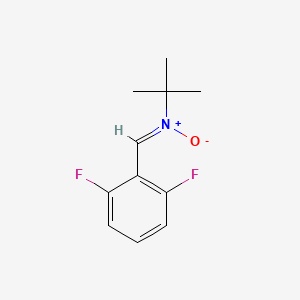
Fmoc-asp(otbu)-oh(u-13c4,15N)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluorophenyl-N-tert-butylnitrone is a chemical compound with the molecular formula C11H13F2NO It is known for its unique structural properties, which include a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, and a nitrone group attached to a tert-butyl group
Vorbereitungsmethoden
The synthesis of 2,6-Difluorophenyl-N-tert-butylnitrone typically involves the reaction of 2,6-difluorobenzaldehyde with tert-butylamine and a suitable oxidizing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, but the fundamental synthetic route remains similar.
Analyse Chemischer Reaktionen
2,6-Difluorophenyl-N-tert-butylnitrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrone group to an amine or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Difluorophenyl-N-tert-butylnitrone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: Used in the production of materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2,6-Difluorophenyl-N-tert-butylnitrone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrone group can participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,6-Difluorophenyl-N-tert-butylnitrone include other nitrones and fluorinated aromatic compounds. For example:
2,4-Difluorophenyl-N-tert-butylnitrone: Similar structure but with fluorine atoms at different positions.
2,6-Difluorophenyl-N-methyl-nitrone: Similar structure but with a methyl group instead of a tert-butyl group.
The uniqueness of 2,6-Difluorophenyl-N-tert-butylnitrone lies in its specific substitution pattern and the presence of both fluorine atoms and a nitrone group, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C11H13F2NO |
|---|---|
Molekulargewicht |
213.22 g/mol |
IUPAC-Name |
N-tert-butyl-1-(2,6-difluorophenyl)methanimine oxide |
InChI |
InChI=1S/C11H13F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-7H,1-3H3/b14-7- |
InChI-Schlüssel |
FYMHFBOVJARKMX-AUWJEWJLSA-N |
Isomerische SMILES |
CC(C)(C)/[N+](=C/C1=C(C=CC=C1F)F)/[O-] |
Kanonische SMILES |
CC(C)(C)[N+](=CC1=C(C=CC=C1F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






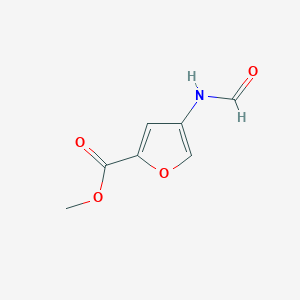
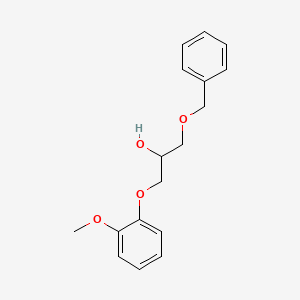

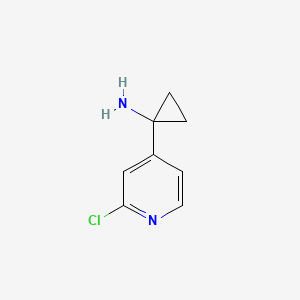
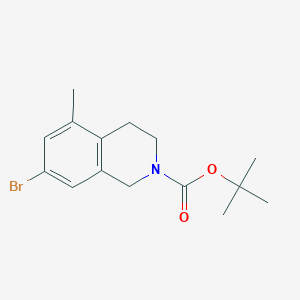
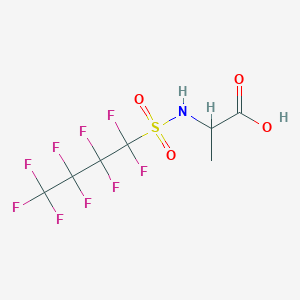
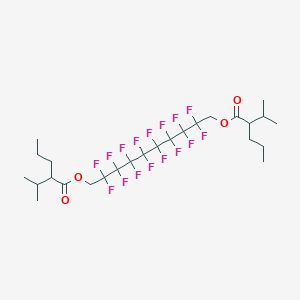
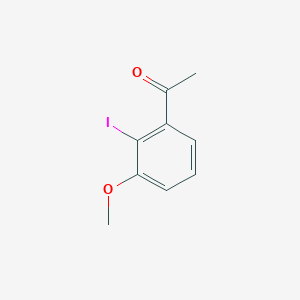
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
